molecular formula C20H17FN2O2 B2821758 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone CAS No. 953226-80-7

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone

Cat. No.: B2821758
CAS No.: 953226-80-7
M. Wt: 336.366
InChI Key: ALJHPQYZVVPNIV-UHFFFAOYSA-N
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone is a synthetic organic compound that contains multiple aromatic rings and heterocycles. This complex structure makes it a subject of interest in various fields of scientific research. Known for its potential biological activities, this compound often attracts attention for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone typically involves multi-step organic reactions:

  • Isoquinoline Synthesis: : Starting with a simple aromatic precursor, various cyclization methods can be employed to form the isoquinoline core.

  • Isoxazole Synthesis: : This involves constructing the isoxazole ring, often starting from a nitrile oxide and a suitable alkyne through 1,3-dipolar cycloaddition.

  • Coupling Reactions: : The two previously formed heterocyclic systems are then linked via an ethanone bridge, typically using reagents like Grignard reagents or organolithiums under controlled conditions.

Industrial Production Methods

Industrial production might streamline these steps using flow chemistry or other scalable processes. Emphasis is placed on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone can undergo various chemical reactions:

  • Oxidation: : Utilizing oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Particularly nucleophilic aromatic substitution due to the presence of the fluorine atom.

Common Reagents and Conditions

  • Oxidation: : Conditions often include low temperatures and solvents like dichloromethane.

  • Reduction: : These reactions may occur in solvents like ether or tetrahydrofuran.

  • Substitution: : Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

  • Oxidation might yield various oxidized derivatives depending on the oxidizing agent and conditions.

  • Reduction usually produces simpler, more hydrogenated compounds.

  • Substitution reactions could lead to derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone has diverse applications:

  • Chemistry: : Utilized as a building block for more complex molecules.

  • Biology: : Studied for its interaction with various biomolecules and potential as a biochemical probe.

  • Medicine: : Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

  • Industry: : May serve as a precursor or intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The specific mechanism by which 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone exerts its effects depends on its biological context:

  • Molecular Targets: : Potentially interacts with enzymes, receptors, or nucleic acids.

  • Pathways Involved: : May modulate biochemical pathways involved in inflammation, pain signaling, or cell proliferation.

Comparison with Similar Compounds

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone can be compared with compounds like:

  • 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone: : Differing only by the absence of the fluorine atom, which may affect its reactivity and biological activity.

  • 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)ethanone: : Substitution of fluorine with chlorine may lead to different physicochemical properties and interactions.

These differences highlight the unique potential of this compound in research and applications.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c21-17-7-5-15(6-8-17)19-11-18(22-25-19)12-20(24)23-10-9-14-3-1-2-4-16(14)13-23/h1-8,11H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJHPQYZVVPNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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